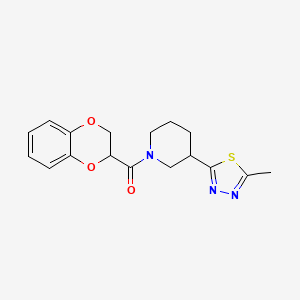
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic derivative that combines structural elements from benzodioxine and thiadiazole. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.74 g/mol
- CAS Number : 70918-74-0
The structure of the compound features a benzodioxine moiety linked to a piperidine ring and a thiadiazole group, which may contribute to its biological activities.
Anticancer Properties
Recent studies indicate that derivatives of thiadiazole, similar to the compound , exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds with a thiadiazole structure have shown IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10.0 |
| MCF-7 | Varies |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways responsible for proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is critical for mitosis .
Anti-inflammatory Activity
Compounds containing the benzodioxine structure have also been investigated for their anti-inflammatory properties. They are thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study 1: Thiadiazole Derivatives
A study published in Molecules assessed the biological activity of various thiadiazole derivatives against cancer cell lines. The findings indicated that compounds with specific substitutions on the thiadiazole ring exhibited potent cytotoxic effects, suggesting that modifications can enhance antitumor activity .
Study 2: Benzodioxine Derivatives
Another research effort focused on synthesizing benzodioxine derivatives and evaluating their anti-inflammatory effects. The study demonstrated that these compounds could significantly reduce inflammation in animal models, indicating their potential for therapeutic use in conditions like arthritis .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-18-19-16(24-11)12-5-4-8-20(9-12)17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,12,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCINTHKPKNQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













